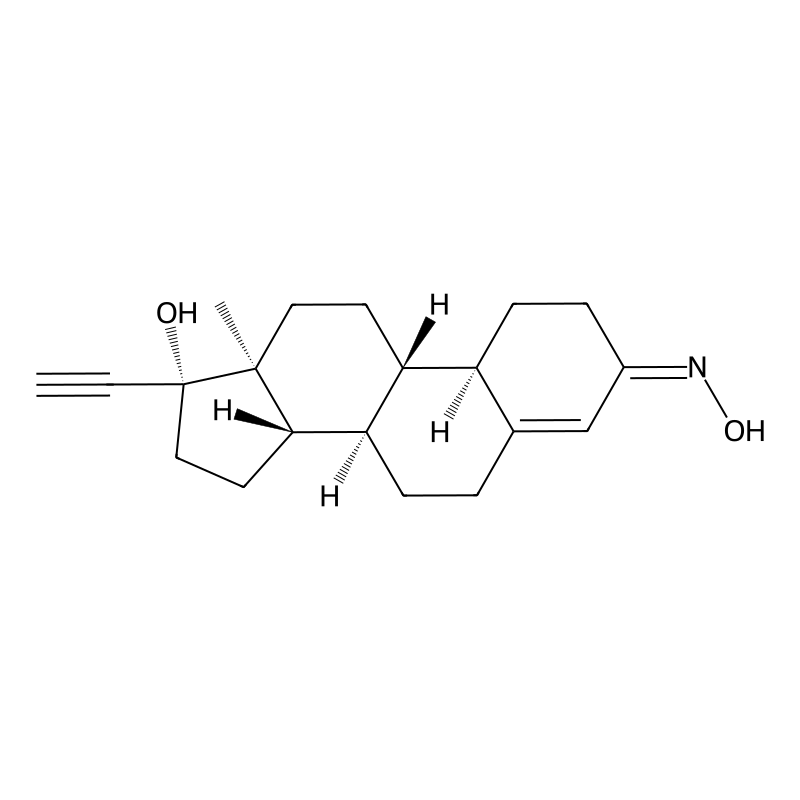

Norethisterone oxime, (Z)-

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Norethisterone oxime, specifically the (Z)-isomer, is a synthetic derivative of norethisterone, which is a progestin commonly used in hormone replacement therapy and contraceptives. The compound features an oxime functional group at the C3 position of the steroid backbone. This modification enhances its pharmacological properties compared to its parent compound, norethisterone. Norethisterone oxime is recognized for its potential use in various therapeutic applications, particularly in reproductive health.

- Hydrolysis: Norethisterone oxime can be hydrolyzed to yield norethisterone and other metabolites. Studies have shown that approximately 48% of the administered dose is converted to norethisterone through hydrolysis in vivo .

- Aromatization: A minor fraction of norethisterone oxime can undergo aromatization, resulting in the formation of ethinylestradiol, a potent estrogenic metabolite. This reaction accounts for about 0.35% of the administered dose .

- Oxime to Ketone Conversion: Similar to other oximes, norethisterone oxime can be converted into a ketone through oxidation reactions, which may affect its biological activity and metabolism .

Norethisterone oxime exhibits significant biological activity primarily through its action as a progestogen. It binds to the progesterone receptor with high affinity, mimicking the effects of natural progesterone. Its metabolic pathway leads to the formation of active metabolites, including norethisterone and ethinylestradiol, both of which contribute to its pharmacological effects . The compound has been shown to influence reproductive functions and may have applications in contraception and hormone therapy.

The synthesis of norethisterone oxime typically involves the following steps:

- Starting Material: Norethisterone serves as the starting material.

- Oximation Reaction: The carbonyl group at C3 is reacted with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the corresponding oxime.

- Purification: The product is then purified using techniques such as recrystallization or chromatography to isolate the desired (Z)-isomer from any potential (E)-isomer or unreacted starting material.

This method allows for efficient production of norethisterone oxime with high purity suitable for further biological testing and applications.

Norethisterone oxime has several notable applications:

- Contraceptive Development: Due to its progestogenic properties, it can be used in formulating contraceptives that prevent ovulation.

- Hormonal Therapies: It may be utilized in hormone replacement therapies for managing conditions related to hormonal imbalances.

- Research Purposes: Norethisterone oxime serves as a valuable compound in pharmacological research aimed at understanding progestin mechanisms and developing new therapeutic agents.

Interaction studies indicate that norethisterone oxime's metabolism can be influenced by various factors:

- Enzyme Interactions: The metabolism of norethisterone oxime involves enzymes such as CYP3A4, which plays a crucial role in its clearance from the body. Inhibitors or inducers of this enzyme can significantly alter its pharmacokinetics .

- Drug Interactions: Co-administration with other drugs that affect liver enzyme activity may lead to altered levels of norethisterone oxime and its metabolites, impacting efficacy and safety profiles.

Norethisterone oxime shares structural similarities with several other compounds in the progestin class. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Norethisterone | Progestin with high affinity for progesterone receptor | Widely used in contraceptive formulations |

| Levonorgestrel | 19-nortestosterone derivative | More potent progestin than norethisterone |

| Norelgestromin | C3 oxime derivative of levonorgestrel | Used in transdermal patches |

| Norethisterone acetate | Acetate ester of norethisterone | Longer duration of action |

| Ethinylestradiol | Synthetic estrogen derived from testosterone | Strong estrogenic activity |

Norethisterone oxime is unique due to its specific oxime modification at C3, which influences its metabolic pathways and biological activity compared to these related compounds.

Molecular formula and weight

Norethisterone oxime, (Z)- possesses the molecular formula C₂₀H₂₇NO₂ with a molecular weight of 313.4 grams per mole [1]. The compound represents a nitrogen-containing derivative of the synthetic progestin norethisterone, characterized by the incorporation of an oxime functional group at the 3-position of the steroid backbone [1]. The exact mass is calculated as 313.204179104 Da, with a monoisotopic mass identical to this value [1]. The molecular structure contains 23 heavy atoms, comprising carbon, nitrogen, and oxygen atoms arranged in the characteristic steroid framework with the addition of the oxime moiety [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₇NO₂ | PubChem [1] |

| Molecular Weight | 313.4 g/mol | PubChem [1] |

| Exact Mass | 313.204179104 Da | PubChem [1] |

| Heavy Atom Count | 23 | PubChem [1] |

Stereochemical configuration

Z-isomer characteristics

The Z-isomer configuration of norethisterone oxime is characterized by the specific geometric arrangement around the carbon-nitrogen double bond of the oxime functional group [1]. In the Z-configuration, the hydroxyl group of the oxime and the adjacent carbon atom of the steroid ring system are positioned on the same side of the double bond, creating a cis-like arrangement [1]. This stereochemical configuration is designated as (3Z) in the systematic nomenclature, indicating the Z-geometry at the 3-position oxime [1]. The compound contains six defined atom stereocenters and one defined bond stereocenter, with the Z-configuration representing the thermodynamically favored isomer in oxime formation reactions [1] [22].

Theoretical calculations using molecular mechanics and semiempirical methods have demonstrated that Z-stereoisomers of steroid oximes exhibit lower energy states compared to their E-counterparts [22]. The Z-configuration preference arises from reduced steric interactions and optimal orbital overlap in the oxime linkage [22]. Nuclear magnetic resonance studies confirm the Z-configuration through characteristic chemical shift patterns, particularly the downfield shift of the H-6 proton, which appears as a singlet at approximately 5.91 ppm [35].

Distinction from E-isomer

The distinction between Z- and E-isomers of norethisterone oxime lies primarily in the spatial arrangement of substituents around the oxime double bond [16] [22]. In the E-isomer, the hydroxyl group and the steroid carbon are positioned on opposite sides of the carbon-nitrogen double bond, creating a trans-like configuration [16]. This geometric difference results in distinct physical and chemical properties between the two isomers [13] [22].

Spectroscopic analysis reveals significant differences between the isomers, with the Z-isomer typically showing different nuclear magnetic resonance chemical shifts and coupling patterns compared to the E-form [13] [35]. High-performance liquid chromatography methods have been developed to separate and identify these geometric isomers, with normal phase chromatography proving particularly effective for steroid oxime isomer separation [13]. The formation ratio between Z- and E-isomers during synthesis typically favors the Z-configuration due to its greater thermodynamic stability [22].

Physical properties

Melting and boiling points

The boiling point of norethisterone oxime compounds has been reported as 480.742°C at 760 mmHg pressure [4]. However, specific melting point data for the pure Z-isomer of norethisterone oxime remains unreported in the available literature [4]. The parent compound norethisterone exhibits a melting point range of 202-208°C, providing a reference point for the oxime derivative [14]. Steroid oximes generally exist as colorless crystals with characteristic melting points that can be utilized for identification and purification purposes [16] [18].

The thermal properties of steroid oximes are influenced by intermolecular hydrogen bonding between the hydroxyl group of the oxime and neighboring molecules [16]. This hydrogen bonding contributes to the relatively high boiling points observed in oxime derivatives compared to their parent ketones [18].

Solubility characteristics

Norethisterone oxime, (Z)- exhibits poor solubility in water, consistent with the general behavior of steroid oximes [16] [19]. The compound's XLogP3 value of 3.2 indicates significant lipophilicity, reflecting its predominantly hydrophobic steroid backbone with limited polar functionality [1]. The topological polar surface area measures 52.8 Ų, contributed by the hydroxyl groups and the oxime nitrogen-oxygen bond [1].

The solubility characteristics are influenced by the presence of two hydrogen bond donor sites and three hydrogen bond acceptor sites within the molecular structure [1]. Steroid oximes typically demonstrate enhanced solubility in organic solvents such as methanol, ethanol, and chloroform compared to aqueous media [11] [12]. The parent norethisterone shows practical insolubility in water but demonstrates solubility in methylene chloride and sparingly soluble in acetone and anhydrous ethanol [12].

Density and flash point

The density of norethisterone oxime derivatives has been reported as 1.26 grams per cubic centimeter [4]. The flash point is documented as 318.6°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [4]. These physical constants reflect the molecular weight and structural characteristics of the steroid oxime framework.

The relatively high density value is consistent with the compact steroid ring system and the presence of heteroatoms within the molecular structure [4]. The elevated flash point temperature indicates good thermal stability under normal handling conditions [4].

| Physical Property | Value | Unit | Reference |

|---|---|---|---|

| Density | 1.26 | g/cm³ | ChemSrc [4] |

| Flash Point | 318.6 | °C | ChemSrc [4] |

| Boiling Point | 480.742 | °C (at 760 mmHg) | ChemSrc [4] |

| XLogP3 | 3.2 | - | PubChem [1] |

| Topological Polar Surface Area | 52.8 | Ų | PubChem [1] |

Structural relationship to norethisterone

Norethisterone oxime, (Z)- maintains the fundamental steroid backbone structure of its parent compound norethisterone while incorporating a significant modification at the 3-position [1] [24]. Norethisterone itself is classified as a 17β-hydroxy steroid derived from testosterone, where the hydrogen at position 17 is replaced by an ethynyl group and the methyl group at position 10 is replaced by hydrogen [32]. This structural foundation places norethisterone within the 19-nortestosterone class of synthetic steroids [24] [32].

The systematic name for norethisterone oxime, (Z)- is (3Z,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol [1]. This nomenclature preserves the stereochemical configuration of the norethisterone framework while specifying the Z-geometry of the newly introduced oxime group [1].

The conversion from norethisterone to its oxime derivative involves the replacement of the ketone functionality at the 3-position with the oxime group (C=N-OH) [27]. This transformation maintains the integrity of the steroid ring system, including the 17α-ethynyl substituent and the 17β-hydroxyl group that are characteristic of norethisterone [1] [24]. The molecular formula changes from C₂₀H₂₆O₂ for norethisterone to C₂₀H₂₇NO₂ for the oxime, reflecting the addition of nitrogen and hydrogen atoms [1] [24].

Oxime functional group characteristics at C3 position

The oxime functional group at the C3 position of norethisterone oxime, (Z)- exhibits the characteristic structure R₁R₂C=N-OH, where the carbon atom is part of the steroid A-ring system [15] [16]. This functional group represents a ketoxime, formed by the condensation reaction between the 3-ketone of norethisterone and hydroxylamine [15] [17]. The oxime linkage introduces a planar arrangement around the carbon-nitrogen double bond, with the nitrogen atom adopting a trigonal planar geometry [23].

The formation of the oxime occurs through a well-established mechanism involving nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by elimination of water [31]. This reaction typically proceeds under weakly acidic conditions and results in the formation of both Z- and E-geometric isomers, with the Z-isomer predominating due to thermodynamic considerations [13] [22] [27].

Spectroscopic characteristics of the oxime functional group include distinct infrared absorption bands at approximately 3600 cm⁻¹ for the O-H stretch, 1665 cm⁻¹ for the C=N stretch, and 945 cm⁻¹ for the N-O stretch [16] [19]. These characteristic frequencies provide diagnostic evidence for oxime formation and can be used to distinguish oximes from other nitrogen-containing functional groups [16] [19].

The oxime group at the C3 position significantly alters the electronic properties of the steroid molecule compared to the parent ketone [27]. The electron-withdrawing nature of the oxime nitrogen creates a different electronic environment within the A-ring, potentially affecting molecular interactions and biological activity [27]. The presence of the hydroxyl group on the oxime provides an additional hydrogen bonding site, contributing to the compound's overall polarity and influencing its solubility characteristics [16] [19].

Nuclear Magnetic Resonance (NMR) spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization and stereochemical assignment of norethisterone oxime isomers. The technique provides detailed information about molecular connectivity, spatial relationships, and configurational assignments through various one-dimensional and two-dimensional experiments [1] [2] [3].

1H NMR spectral features

The proton nuclear magnetic resonance spectrum of norethisterone oxime exhibits characteristic signals that enable unambiguous structural identification and isomer differentiation. The most diagnostic signal appears as the oxime hydroxyl proton (NOH), which resonates as a broad singlet in the region of 10.2-11.4 ppm in dimethyl sulfoxide-d6 [1]. This signal demonstrates significant hydrogen bonding dependency, with chemical shift variations observed based on solvent choice and concentration [3].

The steroid backbone protons display characteristic multiplicities and chemical shifts consistent with the 19-nortestosterone framework. The angular methyl groups at positions 18 and 19 appear as sharp singlets at approximately 0.64 ppm and 0.98 ppm, respectively [2]. The 17α-proton exhibits the expected multiplicity pattern around 2.5 ppm, confirming the preservation of stereochemistry at this critical position [4].

Table 1: 1H NMR Spectroscopic Data for Norethisterone Oxime

| NMR Type | Chemical Shift (ppm) | Multiplicity/Notes |

|---|---|---|

| 1H NMR - NOH Proton | 10.2-11.4 | Broad singlet, H-bonding dependent |

| 1H NMR - 4-H Proton (E-isomer) | 5.87-6.15 | Downfield shift due to E-configuration |

| 1H NMR - 4-H Proton (Z-isomer) | 5.70-5.87 | Upfield relative to E-isomer |

| 1H NMR - 17α-H | ~2.5 | Characteristic steroid pattern |

| 1H NMR - 18-CH3 | ~0.64 | Angular methyl |

| 1H NMR - 19-CH3 | ~0.98 | Angular methyl |

Chemical shift differences of 4-H signals for isomer identification

The most reliable method for distinguishing between E and Z isomers of norethisterone oxime involves analysis of the 4-H proton chemical shifts. Research has demonstrated that the 4-H signal exhibits significant chemical shift differences between the two geometrical isomers, providing a robust analytical tool for configurational assignment [3] [5].

In the E-isomer configuration, the 4-H proton experiences greater deshielding due to the spatial arrangement of the oxime group, resulting in chemical shifts ranging from 5.87 to 6.15 ppm [3]. Conversely, the Z-isomer displays the 4-H signal in a more upfield region, typically between 5.70 and 5.87 ppm. This approximately 0.2-0.3 ppm difference provides sufficient resolution for unambiguous isomer identification [6].

The anisotropic influence of the nitrogen-oxygen bond in E and Z isomeric 3-steroidal oximes on chemical shift differences has been experimentally confirmed through systematic studies. The downfield displacement of the 4-H signal in E-configured oximes results from the specific geometric relationship between the oxime functionality and the adjacent olefinic proton [6].

2D NMR techniques for structural elucidation

Two-dimensional nuclear magnetic resonance techniques provide essential connectivity information and confirm structural assignments for norethisterone oxime derivatives. Correlation spectroscopy (COSY) experiments establish through-bond connectivities between adjacent protons, enabling complete assignment of the steroid framework protons [2] [7].

Heteronuclear single quantum coherence (HSQC) spectroscopy reveals direct carbon-proton connectivities, providing unambiguous assignment of carbon signals to their corresponding protons [8] [9]. This technique proves particularly valuable for identifying the oxime carbon-nitrogen connectivity and confirming the preservation of the steroid backbone structure.

Heteronuclear multiple bond correlation (HMBC) experiments establish long-range carbon-proton correlations through two and three chemical bonds [10]. These experiments confirm the connectivity between the oxime functionality and the steroid ring system, providing definitive structural proof.

Nuclear Overhauser effect spectroscopy (NOESY) techniques provide spatial proximity information, enabling stereochemical assignments and conformational analysis [10]. These experiments prove particularly valuable for confirming the E or Z configuration of the oxime double bond through observed spatial relationships.

Table 1 (continued): 13C and 15N NMR Spectroscopic Data

| NMR Type | Chemical Shift (ppm) | Notes |

|---|---|---|

| 13C NMR - C3 (oxime carbon) | 155-165 | C=N carbon, characteristic of oximes |

| 13C NMR - C20 (acetylene) | ~85 | Terminal alkyne carbon |

| 13C NMR - C4 | ~125 | Olefinic carbon |

| 15N NMR - Oxime nitrogen | 360-410 | Typical oxime nitrogen range |

Mass spectrometry profiles

Mass spectrometric analysis of norethisterone oxime provides molecular weight confirmation and characteristic fragmentation patterns that enable structural identification and purity assessment. The molecular ion peak appears at m/z 313, corresponding to the molecular formula C20H27NO2 [11] [12].

The fragmentation pattern exhibits several diagnostic features characteristic of steroidal oximes. The base peak varies depending on experimental conditions, but commonly observed fragments include ions resulting from the loss of the hydroxylamine group (NOH, 15 Da) producing a fragment at m/z 298 [13]. Additional significant fragmentations include the loss of larger alkyl fragments and ring cleavage products typical of steroid mass spectrometry.

Derivatization with trimethylsilyl reagents enhances sensitivity and provides improved fragmentation patterns for analytical purposes. Studies have demonstrated that trimethylsilyl oxime-ether derivatives of ketosteroids provide significantly higher responses compared to their non-derivatized counterparts, with norethisterone showing enhancement factors of up to 4.25 times [13] [14].

Table 2: Mass Spectrometry Fragmentation Pattern

| Ion Type | m/z Value | Relative Intensity (%) | Assignment/Notes |

|---|---|---|---|

| Molecular Ion [M]+ | 313 | Low-Medium | C20H27NO2+, molecular ion peak |

| Base Peak | Variable | 100 | Most abundant fragment |

| Fragment Ion 1 | ~298 | Medium | Loss of NOH (15 Da) |

| Fragment Ion 2 | ~283 | Medium | Loss of NOH + CH2 (30 Da) |

| Fragment Ion 3 | ~255 | Low | Ring fragmentation |

| Oxime-specific loss | [M-15]+ or [M-29]+ | Medium | Characteristic oxime fragmentations |

Infrared spectroscopy signatures

Infrared spectroscopy provides definitive functional group identification and structural confirmation for norethisterone oxime through characteristic absorption bands. The technique enables rapid identification of the oxime functionality and confirms the preservation of other functional groups within the steroid framework [15] [16].

The oxime functionality exhibits three characteristic infrared absorption bands that serve as diagnostic markers. The O-H stretching vibration appears as a broad absorption band in the region of 3200-3600 cm⁻¹, with the exact position dependent upon hydrogen bonding interactions and crystal packing effects [17] [16]. The breadth and intensity of this band provide information about intermolecular associations and solid-state structure.

The C=N stretching vibration produces a strong absorption band between 1640-1665 cm⁻¹, serving as the most diagnostic feature for oxime identification [6] [16]. This band maintains consistent intensity and position across different oxime derivatives, making it highly reliable for functional group identification.

The N-O stretching vibration appears in the region of 945-975 cm⁻¹ as a medium intensity band that provides additional confirmation of the oxime functionality [6] [16]. This absorption band helps distinguish oximes from other nitrogen-containing functional groups.

Table 3: Infrared Spectroscopy Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H stretch (oxime) | 3200-3600 | Medium-Strong | Broad, H-bonding dependent |

| C=N stretch (oxime) | 1640-1665 | Strong | Characteristic oxime band |

| N-O stretch | 945-975 | Medium | Diagnostic for oximes |

| C≡C stretch (alkyne) | 2100-2140 | Weak-Medium | Terminal alkyne C≡C |

| C-H stretch (alkyl) | 2850-2950 | Strong | Methyl and methylene groups |

| C=C stretch (steroid backbone) | 1450-1650 | Variable | Aromatic C=C of steroid ring |

| C-O stretch | 1000-1300 | Medium | Various C-O stretches |

UV-visible spectroscopy

Ultraviolet-visible spectroscopy of norethisterone oxime reveals characteristic chromophoric systems that provide structural information and enable quantitative analysis. The absorption spectrum exhibits multiple electronic transitions corresponding to different molecular orbital interactions within the steroid-oxime framework [18] [19].

The α,β-unsaturated oxime system produces absorption maxima in the region of 240-260 nm with medium molar absorptivity values (10³-10⁴ M⁻¹cm⁻¹) [18]. This absorption band results from extended conjugation between the steroid double bond system and the oxime functionality, providing enhanced chromophoric character compared to the parent ketone.

The n→π* transition of the oxime group appears at longer wavelengths, typically in the range of 270-300 nm, with characteristically low molar absorptivity (10²-10³ M⁻¹cm⁻¹) [18]. This transition involves promotion of a lone pair electron on the nitrogen atom to an antibonding π* orbital and provides diagnostic information about the oxime configuration.

The steroid backbone π-system contributes high-intensity absorption bands below 220 nm, corresponding to π→π* transitions within the aromatic ring system [20]. These transitions exhibit high molar absorptivity values exceeding 10⁴ M⁻¹cm⁻¹ and provide information about the overall electronic structure of the molecule.

Table 4: UV-Visible Spectroscopy Absorption Maxima

| Chromophore | λmax (nm) | Molar Absorptivity (ε) | Assignment |

|---|---|---|---|

| α,β-Unsaturated oxime | 240-260 | Medium (10³-10⁴) | Extended conjugation with oxime |

| Steroid backbone π-system | 200-220 | High (>10⁴) | Steroid aromatic system |

| n→π* transition (oxime) | 270-300 | Low (10²-10³) | Lone pair to π* orbital |

| π→π* transition (alkene) | 210-230 | Medium (10³-10⁴) | C=C double bond transitions |

| End absorption | <200 | High | σ→σ* transitions |

Circular dichroism for stereochemical analysis

Circular dichroism spectroscopy provides essential stereochemical information and enables definitive configurational assignment for norethisterone oxime isomers. The technique exploits the differential absorption of left and right circularly polarized light by chiral molecules, producing Cotton effects that are diagnostic for specific molecular configurations [21] [22].

The most significant circular dichroism feature for norethisterone oxime appears in the wavelength range of 270-350 nm, corresponding to the n→π* electronic transition of the oxime functionality [21]. Delta⁴-3-ketosteroids exhibit intensive negative Cotton effects in this region, while oxime formation produces characteristic changes in the circular dichroism spectrum that enable both functional group identification and stereochemical assignment.

The transition from ketone to oxime functionality produces a substantial change in the circular dichroism spectrum, with the appearance of positive ellipticity in the Z-isomer and different Cotton effect patterns for the E-isomer [21] [23]. This dramatic spectral change provides a highly sensitive method for detecting ketosteroid contamination in oxime preparations and enables quantitative determination of isomer ratios.

Research has demonstrated that the formation ratio of E and Z isomers can be accurately determined through circular dichroism measurements combined with normal-phase high-performance liquid chromatography separation [23]. The on-line circular dichroism detection provides real-time stereochemical information during chromatographic analysis.

Table 5: Circular Dichroism Spectroscopic Parameters

| Transition | Wavelength Range (nm) | Cotton Effect | Significance |

|---|---|---|---|

| n→π* (oxime) | 270-350 | Positive (E-isomer) | Diagnostic for E/Z configuration |

| π→π* (steroid system) | 200-250 | Variable | Steroid backbone chirality |

| Cotton effect (ketone→oxime) | 280-320 | Sign change upon oxime formation | Structural confirmation |

| Charge transfer | 250-300 | Depends on configuration | Stereochemical analysis |